molecular formula C9H18ClNO2 B561924 2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide CAS No. 160141-19-5

2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide

Cat. No. B561924
M. Wt: 207.698
InChI Key: IOYCMMXHQFWQOC-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide” is a chemical compound with the molecular formula C9H18ClNO2. It’s a derivative of chloroacetamide .


Synthesis Analysis

One method reported for its synthesis is by the reaction of 2-chloracetamide with formaldehyde .

Scientific Research Applications

Radiosynthesis of Herbicides

A study by Latli and Casida (1995) focuses on the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener for herbicides, which are required at high specific activity for studies on their metabolism and mode of action. This research is significant for understanding the environmental fate and biochemical interactions of these herbicides, potentially offering a methodology applicable to related compounds (Latli & Casida, 1995).

Metabolism in Liver Microsomes

Coleman et al. (2000) conducted a comparative study on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research provides insights into the biotransformation processes of these compounds, which could be relevant for understanding the metabolic pathways of similar chloroacetamide derivatives (Coleman et al., 2000).

Synthesis and Characterization

Zhong-cheng and Wan-yin (2002) reported the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, detailing the steps involved in the synthesis and the analytical techniques used for characterization. Such studies are crucial for the development of new compounds with potential applications in various fields, including pharmaceuticals and agrochemicals (Zhong-cheng & Wan-yin, 2002).

Soil Reception and Activity of Herbicides

Research by Banks and Robinson (1986) explored the soil reception and activity of acetochlor, alachlor, and metolachlor, focusing on how wheat straw and irrigation affect their behavior in soil. Understanding the environmental interactions of these herbicides can provide valuable information for the safe and effective use of similar compounds (Banks & Robinson, 1986).

properties

IUPAC Name

2-chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO2/c1-3-7(2)8(6-12)5-11-9(13)4-10/h7-8,12H,3-6H2,1-2H3,(H,11,13)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYCMMXHQFWQOC-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CNC(=O)CCl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CNC(=O)CCl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.